An In-Depth Technical Guide to 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol: Physicochemical Properties, Synthetic Strategy, and Therapeutic Potential
An In-Depth Technical Guide to 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol: Physicochemical Properties, Synthetic Strategy, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological characteristics of the novel heterocyclic compound, 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol. In the absence of direct experimental data for this specific molecule, this document leverages theoretical calculations, data from structurally similar analogs, and established synthetic methodologies to present a detailed profile. The guide covers the compound's molecular and physicochemical properties, proposes a robust synthetic pathway, and explores its potential therapeutic applications based on the known bioactivities of its core chemical scaffolds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this and related compounds.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] The unique electronic and structural features of the triazole ring enable it to participate in various non-covalent interactions with biological targets, making it an attractive component in the design of novel therapeutic agents. This guide focuses on the specific derivative, 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol, a molecule that combines the 1,2,4-triazole pharmacophore with a substituted aminomethylphenol structure. This combination of functionalities suggests a potential for diverse biological activities and warrants a thorough investigation of its chemical and pharmacological profile.
Molecular and Physicochemical Profile
Chemical Structure and Core Properties
The chemical structure of the title compound is presented below:
Caption: Chemical structure of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₄O | Calculated |
| Molecular Weight | 266.30 g/mol | [2] |
| Exact Mass | 266.11676 u | Calculated |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the title compound. These values are crucial for understanding its potential behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The predictions are based on the properties of the structurally related and well-characterized intermediate, 4-(1H-1,2,4-triazol-1-yl)aniline.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting good oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 65.5 Ų | Suggests good cell membrane permeability. |
| Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding to biological targets. |
| Rotatable Bonds | 4 | Affects conformational flexibility and binding affinity. |
| Aqueous Solubility | Low to Moderate | May require formulation strategies for in vivo studies. |
Proposed Synthetic Pathway
A direct, experimentally validated synthesis for 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol has not been reported in the literature. However, a plausible and efficient synthetic route can be designed based on well-established organic reactions. The proposed pathway involves two key stages: the synthesis of the key intermediate, 4-(1H-1,2,4-triazol-1-yl)aniline, followed by a Mannich-type condensation with 2-hydroxybenzaldehyde.
Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline (Intermediate 1)
The synthesis of this crucial intermediate has been previously described and can be achieved via the reaction of 4-bromoaniline with 1,2,4-triazole under alkaline conditions.[3]
Caption: Proposed synthesis of Intermediate 1.
Synthesis of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol (Target Molecule)
The final step involves the reductive amination of 2-hydroxybenzaldehyde with Intermediate 1. This reaction is a variation of the Mannich reaction, a classic method for the aminomethylation of phenols.[4][5]
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline
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To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add 1,2,4-triazole (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).
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Heat the reaction mixture at a temperature range of 120-150 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(1H-1,2,4-triazol-1-yl)aniline.
Step 2: Synthesis of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol
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In a round-bottom flask, dissolve 4-(1H-1,2,4-triazol-1-yl)aniline (1 equivalent) and 2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid, to facilitate imine formation.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.
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Allow the reaction to warm to room temperature and stir for an additional 12 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the target compound, 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol.
Potential Therapeutic Applications and Biological Activity
While the specific biological activity of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol has not been reported, the presence of the 4-(1H-1,2,4-triazol-1-yl)aniline scaffold suggests a range of potential therapeutic applications. Derivatives of this scaffold have been investigated for their anticancer and anticonvulsant properties.[3][6]
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Anticancer Potential: Several studies have demonstrated that hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit potent inhibitory activities against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.[7] The mechanism of action is believed to involve the induction of apoptosis.[7] The structural similarity of the title compound to these active molecules suggests that it may also possess antiproliferative properties.
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Anticonvulsant Activity: The 1,2,4-triazole nucleus is a key feature in several anticonvulsant drugs. N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amide derivatives have shown significant anticonvulsant activity in animal models.[1] This activity is thought to be mediated, at least in part, through interaction with GABAa receptors.[1]
Further research is warranted to explore the biological activity profile of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol and to determine its potential as a lead compound for the development of new therapeutic agents.
Conclusion
This technical guide has provided a detailed, albeit largely theoretical, overview of the molecular and chemical properties of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol. By leveraging computational methods and data from structurally related compounds, we have been able to construct a comprehensive profile of this novel molecule. The proposed synthetic pathway offers a practical approach for its preparation, enabling further experimental investigation. The known biological activities of the core 4-(1H-1,2,4-triazol-1-yl)aniline scaffold highlight the potential of the title compound as a candidate for drug discovery efforts, particularly in the areas of oncology and neurology. It is our hope that this guide will serve as a valuable resource and a catalyst for future research into this promising area of medicinal chemistry.
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